4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate
Description
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a butanoate ester linked to an amino group
Properties
CAS No. |
303134-12-5 |
|---|---|
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 4-(2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C21H31NO3/c1-15-7-5-6-8-18(15)22-19(23)13-14-20(24)25-17-11-9-16(10-12-17)21(2,3)4/h5-8,16-17H,9-14H2,1-4H3,(H,22,23) |
InChI Key |
CPCAVNVVWOHDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OC2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate typically involves multiple steps:
Formation of 4-Tert-butylcyclohexanol: This can be achieved by the catalytic hydrogenation of 4-tert-butylphenol.
Acetylation: The resulting 4-tert-butylcyclohexanol is then acetylated to form 4-tert-butylcyclohexyl acetate.
Amidation: The acetate is then reacted with 2-methylphenylamine under specific conditions to form the final product, 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexyl acetate: A related compound used in fragrances and cosmetics.
4-Tert-butylcyclohexyl acrylate: Used in polymer science and materials research.
Uniqueness
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate is unique due to its combination of a cyclohexyl ring, tert-butyl group, and amino-substituted butanoate ester. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Biological Activity
4-Tert-butylcyclohexyl 4-[(2-methylphenyl)amino]-4-oxobutanoate (commonly referred to as compound X ) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.
Chemical Structure and Properties
The chemical formula of compound X is , with a molecular weight of approximately 345.45 g/mol. The structure features a cyclohexane ring substituted with a tert-butyl group and an oxobutanoate moiety, which is known to influence its biological activity.
Compound X exhibits biological activity primarily through its interaction with various enzyme systems and cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, particularly those related to oxidative stress and inflammation.
- Tyrosinase Inhibition : Similar compounds with the 4-oxobutanoate structure have shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. For instance, derivatives of carvacrol and thymol have demonstrated structure-dependent inhibition against mushroom tyrosinase, with IC50 values ranging from 102.3 to 244.1 μM . This suggests that compound X could potentially exhibit similar inhibitory properties.
- Antioxidant Activity : The presence of the tert-butyl group in the cyclohexane ring may enhance the compound's stability and its ability to scavenge free radicals, thus providing antioxidant effects. This property is crucial in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Pharmacological Effects
Research has indicated that compounds with similar structural features can exhibit a range of pharmacological effects:
- Anti-inflammatory Activity : Compounds containing the 4-oxobutanoate moiety have been associated with reduced inflammation markers in experimental models . This could make compound X a candidate for further investigation in inflammatory disease models.
- Anticancer Potential : The ability to inhibit tyrosinase may also correlate with anticancer properties, particularly in melanoma treatment strategies where melanin production plays a role in tumor progression .
Developmental Toxicity Assessment
A study evaluating the developmental toxicity of related compounds highlighted that while some derivatives exhibited adverse effects at high doses (640 mg/kg), they were not classified as developmental toxicants at lower doses . This finding underscores the importance of dosage in assessing safety profiles for potential therapeutic agents.
Structure-Activity Relationship (SAR)
A detailed SAR analysis conducted on alkyl 4-oxobutanoates revealed that modifications to the alkyl chain significantly impacted biological activity. Compounds with longer carbon chains generally exhibited enhanced inhibitory effects on tyrosinase . This information can guide future modifications of compound X for improved efficacy.
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | IC50 (μM) | % Inhibition (500 μM) |
|---|---|---|
| Carvacrol Derivative | 128.8 | 85.6 |
| Thymol Derivative | 102.3 | 72.8 |
| Compound X (Hypothetical) | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
